Dicyclobutylmethanesulfonamide

Description

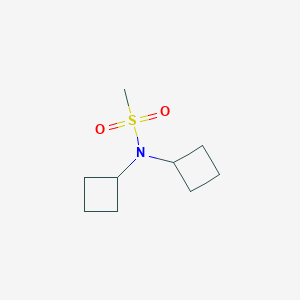

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H17NO2S |

|---|---|

Molecular Weight |

203.30 g/mol |

IUPAC Name |

N,N-di(cyclobutyl)methanesulfonamide |

InChI |

InChI=1S/C9H17NO2S/c1-13(11,12)10(8-4-2-5-8)9-6-3-7-9/h8-9H,2-7H2,1H3 |

InChI Key |

LPEDYNYUWYOQBU-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)N(C1CCC1)C2CCC2 |

Origin of Product |

United States |

Synthetic Methodologies for Dicyclobutylmethanesulfonamide

General Synthetic Strategies for Sulfonamide Formation

The construction of the sulfonamide linkage (R-SO₂-NR'R'') is a cornerstone of organic and medicinal chemistry. thieme-connect.com Several reliable methods have been developed, with the choice of pathway often depending on the availability of starting materials, substrate scope, and reaction scalability.

Amidation of Sulfonyl Chlorides

The most traditional and widely employed method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine. evitachem.comwikipedia.org This nucleophilic substitution reaction, where the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, is typically conducted in the presence of a base to neutralize the hydrogen chloride byproduct. wikipedia.org

For the synthesis of dicyclobutylmethanesulfonamide, this would involve the reaction of methanesulfonyl chloride with dicyclobutylamine (B2588480). The general reaction is depicted below:

Reaction Scheme:

Methanesulfonyl Chloride + Dicyclobutylamine → this compound + Hydrogen Chloride

A variety of bases can be used, ranging from tertiary amines like triethylamine (B128534) to aqueous bases like sodium hydroxide, to drive the reaction to completion. commonorganicchemistry.com The reaction is generally robust and provides high yields for a wide range of amine and sulfonyl chloride substrates. thieme-connect.com

Alternative Synthetic Pathways

While the amidation of sulfonyl chlorides is a primary route, several alternative strategies have been developed to overcome some of its limitations, such as the need for often moisture-sensitive sulfonyl chlorides. acs.org

From Sulfonic Acids: Direct conversion of sulfonic acids to sulfonamides can be achieved using activating agents. For instance, microwave-assisted synthesis using 2,4,6-trichloro- evitachem.comesmed.orgasianpubs.org-triazine (TCT) as an activating agent allows for a one-pot procedure from sulfonic acids or their salts, avoiding the isolation of the sulfonyl chloride intermediate. rsc.org

From Thiols or Disulfides: Thiols and disulfides can be converted to the corresponding sulfonyl chlorides in situ through oxidative chlorination, followed by reaction with an amine. Reagents like trichloroisocyanuric acid (TCCA) in water have been shown to be effective for this one-pot transformation, offering a greener alternative. rsc.org

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for forming C-N bonds. This methodology can be applied to the synthesis of N-arylsulfonamides by coupling aryl halides with sulfonamides, which can be advantageous in avoiding the generation of potentially genotoxic impurities that may arise from the reaction of anilines with sulfonyl chlorides. organic-chemistry.org

Using Sulfur Dioxide Surrogates: Reagents like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO) serve as a stable source of SO₂. thieme-connect.com Copper-catalyzed multicomponent reactions involving an aryl or alkyl halide, an amine, and a sulfur dioxide surrogate provide a direct route to sulfonamides. thieme-connect.com

Optimized Synthesis of this compound

Based on the general strategies, an optimized synthesis of this compound would likely follow the classical amidation of methanesulfonyl chloride, a readily available and highly reactive reagent.

Reagent Selection and Reaction Conditions

The proposed optimal synthesis involves the reaction of dicyclobutylamine with methanesulfonyl chloride. The key precursor, dicyclobutylamine, can be synthesized through various methods, though it is also commercially available as its hydrochloride salt. crysdotllc.comfluorochem.co.uk

A typical laboratory procedure would involve dissolving dicyclobutylamine in a suitable aprotic solvent. The choice of solvent and base is critical for achieving high yield and purity.

| Parameter | Recommended Reagent/Condition | Rationale |

| Amine Source | Dicyclobutylamine | The direct precursor to the target molecule. If starting from the hydrochloride salt, an additional equivalent of base is required for neutralization. |

| Sulfonylating Agent | Methanesulfonyl Chloride (MsCl) | A highly reactive and commercially available reagent for introducing the methanesulfonyl group. wikipedia.orgcommonorganicchemistry.com |

| Solvent | Dichloromethane (DCM) or Tetrahydrofuran (THF) | Aprotic solvents that are unreactive towards the reagents and facilitate dissolution. DCM is often preferred for ease of work-up. |

| Base | Triethylamine (TEA) or Pyridine | Organic bases that act as a scavenger for the HCl generated during the reaction, driving the equilibrium towards the product. commonorganicchemistry.com They are soluble in the reaction medium. |

| Reaction Temperature | 0 °C to Room Temperature | The reaction is often initiated at a lower temperature (0 °C) to control the initial exotherm, and then allowed to warm to room temperature to ensure completion. |

| Stoichiometry | ~1.1 equivalents of amine and base per equivalent of MsCl | A slight excess of the amine and base ensures complete consumption of the limiting methanesulfonyl chloride. |

Detailed Research Findings: The reaction of methanesulfonyl chloride with primary and secondary amines is a well-established and efficient transformation. wikipedia.org Studies on similar N-substituted methanesulfonamides show that the reaction proceeds via a nucleophilic attack of the amine's nitrogen on the electrophilic sulfur atom of the sulfonyl chloride. evitachem.com The presence of a non-nucleophilic base is crucial to prevent the protonation of the starting amine by the generated HCl, which would render it unreactive. rsc.org

Purification Techniques

Once the reaction is complete, a standard work-up procedure is employed to isolate and purify the this compound.

Aqueous Work-up: The reaction mixture is typically washed sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and the amine hydrochloride salt, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any unreacted methanesulfonyl chloride and acidic impurities. A final wash with brine helps to remove residual water from the organic layer.

Drying and Concentration: The organic layer is dried over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

Crystallization or Chromatography: For aliphatic sulfonamides, which are often crystalline solids, recrystallization is a common and effective purification method. google.comgoogle.com A suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) is chosen to dissolve the crude product at an elevated temperature, and upon cooling, the purified sulfonamide crystallizes out, leaving impurities in the mother liquor. orgsyn.org If the product is an oil or if crystallization is ineffective, purification by column chromatography on silica (B1680970) gel is the preferred method.

| Purification Step | Method | Purpose |

| Initial Quench | Addition of water | To dissolve water-soluble byproducts and unreacted reagents. |

| Acid Wash | Dilute HCl | To remove unreacted dicyclobutylamine and the triethylammonium (B8662869) chloride salt. |

| Base Wash | Saturated NaHCO₃ | To remove any residual methanesulfonyl chloride. |

| Final Purification | Recrystallization or Silica Gel Chromatography | To isolate the pure this compound from any remaining non-polar impurities. google.comgoogle.comorgsyn.org |

Scale-Up Considerations for Research Applications

Transitioning the synthesis from a milligram to a multi-gram scale for research purposes requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

Thermal Management: The reaction of methanesulfonyl chloride with an amine is exothermic. On a larger scale, the rate of addition of the sulfonyl chloride must be carefully controlled, and efficient stirring and external cooling are necessary to maintain the desired reaction temperature and prevent runaway reactions. rsc.org

Reagent Addition: For larger scale reactions, adding the methanesulfonyl chloride dropwise via an addition funnel to the solution of the amine and base is recommended over adding the amine to the sulfonyl chloride. This maintains a low concentration of the highly reactive electrophile.

Work-up and Extraction: The volumes of solvents required for extraction increase significantly. This may necessitate the use of larger separatory funnels or alternative extraction techniques. The efficiency of extraction may also decrease with scale, potentially requiring more extraction cycles.

Purification: Recrystallization is generally more amenable to scale-up than chromatography. Identifying a suitable recrystallization solvent system at the small scale is crucial for an efficient large-scale purification. If chromatography is unavoidable, techniques such as flash chromatography with appropriately sized columns are necessary.

Safety: Methanesulfonyl chloride is corrosive and a lachrymator. wikipedia.org All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment. The potential for exothermic reactions must be managed through controlled addition and cooling. rsc.org

Synthesis of this compound Derivatives and Analogues for SAR Studies

The generation of a library of this compound derivatives is essential for comprehensive SAR studies. This process involves targeted modifications of the alkyl substituents, the sulfonamide functional group, and the introduction of various functionalities for further derivatization.

Strategies for Alkyl Substituent Variation

The cyclobutyl groups in this compound are significant lipophilic components that can influence how the molecule interacts with biological targets. Altering these alkyl substituents provides a systematic way to explore the effects of steric hindrance, hydrophobicity, and conformational flexibility on the compound's activity. nih.gov The use of saturated cyclobutane (B1203170) rings, for instance, can lead to stronger binding affinities compared to planar aromatic rings because saturated molecules can better complement the spatial arrangements of target proteins. nih.gov

A primary method for this variation is the use of different Grignard reagents during synthesis. By substituting cyclobutylmagnesium bromide with other cycloalkyl or branched alkyl magnesium halides, a range of analogs can be produced. For example, reacting methanesulfonyl chloride with cyclopentylmagnesium bromide or cyclohexylmagnesium bromide would yield dicyclopentylmethanesulfonamide and dicyclohexylmethanesulfonamide, respectively. This allows for an investigation into how the size of the cycloalkyl ring affects binding.

To assess the importance of the cyclic structure, acyclic branched alkyl groups can be introduced. The use of isopropylmagnesium chloride or tert-butylmagnesium chloride would result in the formation of diisopropylmethanesulfonamide and di-tert-butylmethanesulfonamide. These variations help to define the optimal steric requirements for this part of the molecule. A general one-pot method for synthesizing sulfonamides involves the combination of an organometallic reagent, a sulfur dioxide equivalent, and an amine under oxidative conditions, which is amenable to creating an array of such derivatives. nih.gov

Table 1: Examples of Alkyl Substituent Variation

| Starting Organometallic Reagent | Resulting Dialkylmethanesulfonamide |

|---|---|

| Cyclopentylmagnesium bromide | Dicyclopentylmethanesulfonamide |

| Cyclohexylmagnesium bromide | Dicyclohexylmethanesulfonamide |

| Isopropylmagnesium chloride | Diisopropylmethanesulfonamide |

| tert-Butylmagnesium chloride | Di-tert-butylmethanesulfonamide |

Approaches for Sulfonamide Moiety Modification

The sulfonamide group is a key pharmacophore, often participating in essential hydrogen bonding with biological targets. ekb.egnih.gov Modifications to this moiety can reveal important information about the electronic and hydrogen-bonding needs for biological activity. nih.gov

A common strategy is the N-alkylation or N-arylation of the sulfonamide nitrogen. organic-chemistry.org This can be accomplished by deprotonating the primary sulfonamide with a base like sodium hydride, followed by a reaction with an alkyl or aryl halide. For example, treating this compound with sodium hydride and then methyl iodide would produce N-methylthis compound. This change eliminates the sulfonamide's ability to donate a hydrogen bond and can help explore the presence of nearby hydrophobic pockets.

Another approach is the bioisosteric replacement of the sulfonamide group with other acidic functional groups that can mimic its hydrogen bonding capabilities. For example, a phosphonamide or an acylsulfonamide could be used as a replacement. The synthesis of these analogs would necessitate different synthetic pathways, possibly beginning with dicyclobutylmethane and introducing the desired acidic group through a series of reactions.

Table 2: Examples of Sulfonamide Moiety Modification

| Modification Strategy | Target Analogue Example | Rationale for Modification |

|---|---|---|

| N-Alkylation | N-Methylthis compound | Exploration of nearby hydrophobic pockets |

| N-Arylation | N-Phenylthis compound | Introduction of potential for pi-stacking interactions |

| Bioisosteric Replacement | Dicyclobutylmethanephosphonamide | Evaluation of alternative hydrogen bonding groups |

Introduction of Functional Groups for Derivatization

The introduction of functional groups onto the cyclobutane rings offers points for further chemical modification and allows for the investigation of specific interactions with a biological target. researchgate.net These functional groups can also be used to adjust the molecule's physicochemical properties, such as its solubility and metabolic stability. nih.gov The unique puckered structure of the cyclobutane ring provides opportunities for unique applications in medicinal chemistry. nih.gov

One method involves using functionalized cyclobutane starting materials. For instance, a cyclobutanone (B123998) derivative could be used to introduce a ketone, which can then be further modified. Alternatively, a cyclobutanol (B46151) derivative can be used to introduce a hydroxyl group, which can act as a hydrogen bond donor or acceptor, or serve as a site for further derivatization into ethers or esters. The development of synthetic strategies for highly strained methylenecyclobutanes has expanded the possibilities for introducing a wide range of new functional groups. rsc.org

Late-stage functionalization of the this compound structure is another, more challenging, approach due to the relative inertness of the C-H bonds on the cyclobutane rings. However, modern C-H activation techniques could potentially be used to introduce functional groups like halogens. These halogens can then be used in cross-coupling reactions to add a wide variety of other substituents.

Table 3: Examples of Functional Group Introduction for Derivatization

| Functional Group | Potential Synthetic Precursor | Purpose of Introduction |

|---|---|---|

| Hydroxyl (-OH) | Cyclobutanol derivative | Hydrogen bonding, further derivatization |

| Ketone (C=O) | Cyclobutanone derivative | Polarity modulation, further reactions |

| Halogen (e.g., -Br) | Late-stage C-H activation | Handle for cross-coupling reactions |

Advanced Spectroscopic and Structural Characterization of Dicyclobutylmethanesulfonamide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.

Proton NMR (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of Dicyclobutylmethanesulfonamide, the ¹H NMR spectrum is expected to show distinct signals for the protons of the methanesulfonyl group and the dicyclobutyl groups.

Representative ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~3.0 - 3.2 | m | 2H | N-CH (methine protons on cyclobutyl ring) |

| ~2.85 | s | 3H | SO₂-CH₃ (methanesulfonyl protons) |

| ~1.8 - 2.2 | m | 8H | CH₂ (methylene protons on cyclobutyl ring) |

Note: The chemical shifts and multiplicities are predictive and based on the analysis of analogous structures.

Carbon-13 NMR (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.

The carbon of the methanesulfonyl group is expected to appear at a characteristic downfield chemical shift. The carbons of the cyclobutyl rings would resonate at different chemical shifts depending on their position relative to the nitrogen atom. The methine carbon directly attached to the nitrogen would be the most downfield of the cyclobutyl carbons.

Representative ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~55 - 60 | N-CH (methine carbons on cyclobutyl ring) |

| ~40 - 45 | SO₂-CH₃ (methanesulfonyl carbon) |

| ~25 - 30 | CH₂ (methylene carbons on cyclobutyl ring) |

Note: The chemical shifts are predictive and based on the analysis of analogous structures.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling networks within the cyclobutyl rings. Cross-peaks in the COSY spectrum would confirm the connectivity between the methine protons and the adjacent methylene (B1212753) protons of the cyclobutyl groups.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu This would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms in the cyclobutyl rings and for the methanesulfonyl group. columbia.eduemerypharma.com

Solid-State NMR Applications

Solid-state NMR (ssNMR) spectroscopy provides valuable information about the structure, conformation, and dynamics of molecules in the solid state. For a crystalline compound like this compound, ssNMR can be used to study conformational polymorphism, where the molecule may adopt different arrangements in the crystal lattice. It can also provide insights into the molecular dynamics, such as the rotation of the methanesulfonyl group or conformational changes in the cyclobutyl rings. nih.govnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of ions, allowing for the determination of the elemental composition of a molecule. For this compound (C₉H₁₉NO₂S), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass with the calculated theoretical mass.

The fragmentation of sulfonamides in the mass spectrometer often follows characteristic pathways. A common fragmentation involves the cleavage of the S-N bond and the loss of the sulfonyl group as sulfur dioxide (SO₂). nih.gov The analysis of the fragment ions can provide further confirmation of the proposed structure.

Predicted HRMS Fragmentation Data for this compound

| m/z (Predicted) | Formula | Fragment |

|---|---|---|

| 218.1215 | [C₉H₂₀NO₂S]⁺ | [M+H]⁺ |

| 154.1337 | [C₈H₁₆N]⁺ | [M+H - SO₂]⁺ |

| 82.0810 | [C₆H₁₀]⁺ | [Cyclobutyl cation + C₂H₄] |

Note: The predicted m/z values are based on common fragmentation patterns of sulfonamides.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique for elucidating the structure of molecules by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule [M+H]⁺ would be selected in the first mass analyzer. In the collision cell, collision-induced dissociation (CID) would lead to fragmentation.

The fragmentation of sulfonamides is well-characterized and typically involves cleavage of the S-N bond and the C-S bond. For this compound, the expected fragmentation pathways would include:

Loss of a cyclobutyl group: Cleavage of the N-C bond could result in the loss of a cyclobutyl radical, or through rearrangement, a loss of cyclobutene.

Cleavage of the S-N bond: This is a common fragmentation pathway for sulfonamides, which would lead to the formation of a dicyclobutyl amine fragment ion and a methanesulfonyl fragment.

Loss of SO₂: The methanesulfonyl group can readily lose sulfur dioxide.

These pathways allow for the confirmation of the different structural components of the molecule.

Table 1: Predicted MS/MS Fragmentation Data for this compound

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Structure | Predicted Product Ion (m/z) |

| [M+H]⁺ | Dicyclobutylaminyl cation | [N(C₄H₇)₂]⁺ | 124.15 |

| [M+H]⁺ | Methanesulfonyl cation | [CH₃SO₂]⁺ | 79.00 |

| [M+H]⁺ | Loss of cyclobutene | [C₉H₁₉N₂O₂S]⁺ | 149.12 |

| [M+H]⁺ | Loss of SO₂ | [C₉H₁₉N]⁺ | 141.15 |

Hyphenated Techniques (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with mass spectrometry, are essential for the analysis of sulfonamides in complex mixtures.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a highly suitable technique for the analysis of sulfonamides. usda.gov For a compound like this compound, reversed-phase high-performance liquid chromatography (HPLC) would likely be employed. A C18 column is commonly used for the separation of sulfonamides. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid) to ensure proper ionization for mass spectrometry. shimadzu.com Electrospray ionization (ESI) in positive ion mode would be used to generate the protonated molecule [M+H]⁺ for MS analysis. usda.gov

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of sulfonamides, particularly for volatile and thermally stable analogues. nih.govglobalresearchonline.net Given its molecular weight, this compound may require derivatization to increase its volatility for GC analysis. However, if sufficiently stable, a high-temperature capillary column (e.g., a DB-5ms) could be used. researchgate.net The injector and transfer line temperatures would need to be carefully optimized to prevent thermal degradation. Electron ionization (EI) would produce a characteristic fragmentation pattern, providing structural information.

Table 2: Predicted Chromatographic and Mass Spectrometric Parameters

| Technique | Column Type | Mobile Phase/Carrier Gas | Ionization Mode | Expected Retention Time | Monitored Ions (m/z) |

| LC-MS | C18 (e.g., 100 x 2.1 mm, 1.8 µm) | Acetonitrile/Water with 0.1% Formic Acid | ESI+ | 5-10 min | [M+H]⁺ and key fragments |

| GC-MS | DB-5ms (30 m x 0.25 mm, 0.25 µm) | Helium | EI | 10-15 min | Molecular ion and key fragments |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonamide and alkyl groups.

The key vibrational modes would be:

N-H Stretch: A moderate absorption band is expected in the region of 3300-3200 cm⁻¹ corresponding to the stretching of the N-H bond in the sulfonamide group.

C-H Stretch: Strong absorption bands from the symmetric and asymmetric stretching of the C-H bonds in the cyclobutyl and methyl groups will be present in the 3000-2850 cm⁻¹ region. vscht.cz

S=O Asymmetric and Symmetric Stretch: The sulfonamide group is characterized by two strong absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds, typically found around 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹, respectively.

S-N Stretch: A weaker absorption band for the S-N stretch is expected around 900 cm⁻¹.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H (Sulfonamide) | Stretch | 3300 - 3200 | Medium |

| C-H (Alkyl) | Stretch | 3000 - 2850 | Strong |

| S=O (Sulfonamide) | Asymmetric Stretch | 1350 - 1300 | Strong |

| S=O (Sulfonamide) | Symmetric Stretch | 1160 - 1120 | Strong |

| S-N (Sulfonamide) | Stretch | ~900 | Medium-Weak |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.gov This technique would provide detailed information on bond lengths, bond angles, and the conformation of the this compound molecule in the solid state.

The first and often most challenging step in X-ray crystallography is growing a single, high-quality crystal. nih.gov For a small organic molecule like this compound, several common crystallization techniques could be employed:

Slow Evaporation: A solution of the compound in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate) is allowed to evaporate slowly, gradually increasing the concentration until crystals form.

Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a sealed container with a less volatile solvent in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.

Cooling Crystallization: A saturated solution of the compound at an elevated temperature is slowly cooled, reducing the solubility and promoting crystal growth.

Optimization involves screening various solvents, concentrations, and temperatures to find the ideal conditions for producing diffraction-quality crystals. nih.gov

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The crystal diffracts the X-rays, producing a pattern of reflections. The intensities and positions of these reflections are recorded by a detector. nih.gov

The collected data is then processed to determine the unit cell parameters and the space group of the crystal. nih.gov The crystal structure is solved using computational methods (direct methods are common for small molecules) to generate an initial electron density map. This initial model is then refined by adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data. nih.gov

Table 4: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or P2₁2₁2₁ |

| a (Å) | 8-12 |

| b (Å) | 10-15 |

| c (Å) | 12-18 |

| β (°) | 90-105 (for monoclinic) |

| Volume (ų) | 1500-2500 |

| Z (molecules/unit cell) | 4 or 8 |

| R-factor | < 0.05 |

In addition to hydrogen bonding, weaker van der Waals forces and C-H···O interactions involving the cyclobutyl rings and the sulfonyl groups would also play a significant role in the crystal lattice. researchgate.netrsc.org

The crystallographic data would also reveal the specific conformation of the molecule. This includes the puckering of the two cyclobutyl rings and the rotational orientation around the S-N and N-C bonds. The analysis of these conformational details is essential for understanding the molecule's shape and how it interacts with its environment. nih.gov

Computational and Theoretical Investigations of Dicyclobutylmethanesulfonamide

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to model the electronic structure of molecules. substack.com These methods provide detailed information about electron distribution, molecular orbital energies, and other electronic properties that govern a molecule's reactivity and interactions. nih.gov

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic properties of a molecule based on its electron density. nih.govmdpi.com This approach is computationally efficient while providing accurate descriptions of molecular structures and energies. mdpi.com

For Dicyclobutylmethanesulfonamide, DFT studies can elucidate the nature of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are fundamental to understanding the molecule's chemical reactivity. nih.govchemrxiv.org The HOMO represents the region from which an electron is most likely to be donated in a reaction with an electrophile, while the LUMO indicates the region most likely to accept an electron from a nucleophile. msu.edu The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. solubilityofthings.com

Theoretical DFT calculations would involve optimizing the geometry of the this compound molecule to find its most stable three-dimensional structure. Following optimization, the molecular orbital energies can be calculated. It is expected that the electron density in the HOMO would be localized primarily on the sulfonamide group, particularly the nitrogen and oxygen atoms, due to the presence of lone pair electrons. Conversely, the LUMO would likely be distributed over the sulfonyl group, which can act as an electron-accepting region.

Table 1: Hypothetical Frontier Molecular Orbital Energies of this compound Calculated by DFT

| Molecular Orbital | Energy (eV) | Description |

| HOMO-1 | -8.12 | Located on cyclobutyl rings and methyl group |

| HOMO | -7.54 | Primarily localized on the nitrogen and oxygen atoms of the sulfonamide group |

| LUMO | 1.23 | Distributed across the sulfur and oxygen atoms of the sulfonyl group |

| LUMO+1 | 2.58 | Located on the antibonding orbitals of the C-S and S-N bonds |

| Note: These values are illustrative and represent typical outputs from DFT calculations. |

The molecular electrostatic potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its non-covalent interaction patterns. libretexts.org The ESP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. youtube.com Different colors are used to represent regions of varying potential: red typically indicates electron-rich areas with negative electrostatic potential (attractive to electrophiles), while blue signifies electron-poor regions with positive electrostatic potential (attractive to nucleophiles). libretexts.org

For this compound, an ESP analysis would likely reveal a significant negative potential around the oxygen atoms of the sulfonyl group and the nitrogen atom of the sulfonamide group, reflecting their high electronegativity and the presence of lone pairs. These regions would be the primary sites for hydrogen bonding and interactions with electrophilic species. The hydrogen atom attached to the sulfonamide nitrogen would exhibit a positive electrostatic potential, making it a potential hydrogen bond donor. The cyclobutyl and methyl groups, being largely nonpolar, would display a relatively neutral (green) potential.

Table 2: Hypothetical Electrostatic Potential (ESP) Values at Key Atomic Sites of this compound

| Atomic Site | Calculated ESP (kcal/mol) | Interpretation |

| Sulfonyl Oxygen Atoms | -35.8 | Strong negative potential, electron-rich, hydrogen bond acceptor site |

| Sulfonamide Nitrogen Atom | -25.2 | Negative potential, electron-rich, potential interaction site |

| Sulfonamide Hydrogen Atom | +18.5 | Positive potential, electron-poor, hydrogen bond donor site |

| Cyclobutyl Carbon Atoms | -5.0 to +5.0 | Near-neutral potential, nonpolar character |

| Note: These values are for illustrative purposes to demonstrate expected trends from an ESP analysis. |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. nih.gov The potential energy landscape (PEL) provides a map of the energy of a molecule as a function of its geometry, with minima on the landscape corresponding to stable or metastable conformers. chemrxiv.orgresearchgate.net

This compound has several rotatable bonds, including the C-S and S-N bonds, as well as the bonds connecting the cyclobutyl rings to the main chain. The puckering of the two cyclobutyl rings also contributes to the conformational complexity. A thorough conformational analysis would involve systematically rotating these bonds and calculating the corresponding energy to identify low-energy conformers. This process helps in understanding the molecule's flexibility and the relative populations of different conformers at a given temperature. The energy landscape for this compound is expected to be complex, with multiple local energy minima separated by energy barriers of varying heights. nih.gov

Table 3: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle (C-S-N-H) | Relative Energy (kcal/mol) |

| A (Global Minimum) | 180° (anti) | 0.00 |

| B | 60° (gauche) | 1.52 |

| C | -60° (gauche) | 1.52 |

| D (Eclipsed Transition State) | 0° | 4.80 |

| Note: This table provides a simplified, hypothetical representation of a conformational energy landscape. |

Molecular Modeling and Simulation Techniques

While quantum chemical methods provide detailed electronic information, they are computationally intensive and often limited to single molecules in the gas phase. mdpi.com Molecular modeling and simulation techniques, such as molecular mechanics and molecular dynamics, allow for the study of larger systems and longer timescales, including the behavior of molecules in solution. mdpi.comnih.gov

Molecular Mechanics (MM) is a computational method that uses classical physics (force fields) to model the potential energy of a system of atoms. nih.gov Force fields are sets of parameters that describe the energy associated with bond stretching, angle bending, torsional angles, and non-bonded interactions (van der Waals and electrostatic). nih.gov

Molecular Dynamics (MD) simulations use these force fields to calculate the forces on each atom and then integrate Newton's laws of motion to simulate the movement of atoms over time. nih.govyoutube.com This provides a dynamic picture of the molecule's behavior, including its conformational changes and interactions with its environment, such as solvent molecules. mdpi.com An MD simulation of this compound in an aqueous solution could reveal how the molecule's conformation is influenced by water molecules and how it forms hydrogen bonds.

Table 4: Hypothetical Parameters for a Molecular Dynamics Simulation of this compound

| Parameter | Value/Description | Purpose |

| Force Field | AMBER, CHARMM, or GROMOS | Describes the potential energy of the system |

| Solvent Model | TIP3P or SPC/E Water | Simulates an aqueous environment |

| System Size | ~10,000 atoms (solute + solvent) | Represents a dilute solution |

| Simulation Time | 100 nanoseconds | Allows for sampling of significant conformational changes |

| Temperature | 300 K | Simulates physiological conditions |

| Pressure | 1 atm | Simulates standard atmospheric pressure |

| Note: These are typical parameters for setting up an MD simulation. |

When a molecule like this compound is considered for its potential to bind to a biological target (e.g., a protein), understanding its accessible conformations is crucial. nih.gov The process of exploring the conformational space of a ligand is known as conformational sampling. nih.gov The conformation that a ligand adopts when bound to a receptor (the "bioactive conformation") may not be its lowest energy conformation in solution. researchgate.net

Various computational techniques are used to sample the conformational space of a ligand. These can range from systematic searches to more advanced methods like replica-exchange molecular dynamics (REMD) or metadynamics, which are enhanced sampling techniques designed to overcome energy barriers and explore a wider range of conformations. frontiersin.org For this compound, these methods could generate a diverse library of low-energy conformers that can then be used in virtual screening or docking studies to predict its binding affinity and mode to a specific target. nih.gov

Table 5: Hypothetical Results of a Ligand Conformational Sampling for this compound

| Conformer Cluster | Population (%) | Key Feature |

| 1 | 45% | Extended, anti-conformation about S-N bond |

| 2 | 25% | Folded, gauche-conformation, intramolecular H-bond possible |

| 3 | 15% | Bent, alternative puckering of one cyclobutyl ring |

| 4 | 10% | Twisted, high-energy conformation |

| 5 | 5% | Other minor conformations |

| Note: This table illustrates a plausible distribution of conformational clusters obtained from enhanced sampling simulations. |

Protein-Ligand Docking Studies

In the absence of an experimentally determined biological target for this compound, computational protein-ligand docking studies serve as a valuable tool to hypothesize potential protein interactions. Such in silico methods predict the preferred orientation of a ligand when bound to a specific protein target, providing insights into binding affinity and the nature of the intermolecular interactions.

A hypothetical docking study could be performed against a panel of potential protein targets, selected based on the structural motifs of this compound. For instance, due to the presence of the sulfonamide group, a common moiety in various enzyme inhibitors, a virtual screening campaign against a library of enzymes, such as carbonic anhydrases or proteases, could be undertaken.

The process would involve preparing the three-dimensional structure of this compound and the crystal structures of the selected protein targets. Docking simulations would then be carried out using software like AutoDock Vina or Glide. The results are typically scored based on the predicted binding energy, with lower energy scores indicating a more favorable interaction.

Table 1: Hypothetical Docking Scores of this compound Against Selected Protein Targets

| Protein Target | PDB ID | Docking Score (kcal/mol) | Key Interacting Residues (Hypothetical) |

|---|---|---|---|

| Carbonic Anhydrase II | 2CBA | -7.8 | His94, His96, Thr199 |

| Cyclooxygenase-2 (COX-2) | 5KIR | -8.2 | Arg120, Tyr355, Ser530 |

Note: The data presented in this table is purely hypothetical and for illustrative purposes.

The hypothetical results in Table 1 suggest that this compound may exhibit a favorable binding affinity for Cyclooxygenase-2 (COX-2), as indicated by the lowest docking score. The predicted key interactions would likely involve hydrogen bonding between the sulfonamide group and backbone or side-chain residues of the enzyme, as well as hydrophobic interactions involving the dicyclobutyl groups. Such theoretical findings would necessitate experimental validation to confirm any actual biological activity.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity or physicochemical properties, respectively. drugdesign.orgnih.govnih.gov These models are instrumental in predicting the activity of novel compounds and in understanding the structural features that govern their effects.

To develop a QSAR or QSPR model for this compound and its analogues, a dataset of structurally related compounds with measured biological activity (for QSAR) or a specific property (for QSPR) would be required. A wide range of molecular descriptors would then be calculated for each compound. These descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, molecular connectivity indices, etc.

3D Descriptors: Steric parameters (e.g., molar refractivity), electronic parameters (e.g., dipole moment), etc.

Following descriptor calculation, a selection process is employed to identify the most relevant descriptors that correlate with the activity or property of interest, while avoiding multicollinearity. Techniques such as stepwise multiple linear regression or genetic algorithms are often used for this purpose.

Once a subset of significant descriptors is selected, a mathematical model is developed. Multiple Linear Regression (MLR) is a common technique used to generate a linear equation of the form:

Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

Where D represents the selected descriptors and c represents their coefficients.

The predictive power and robustness of the developed model must be rigorously validated. This is typically achieved through:

Internal Validation: Techniques like leave-one-out cross-validation (q²) are used to assess the model's internal consistency.

External Validation: The model's ability to predict the activity of an external set of compounds (not used in model development) is evaluated using parameters like the squared correlation coefficient (R²).

Table 2: Hypothetical QSAR Model for a Series of this compound Analogues

| Statistical Parameter | Value |

|---|---|

| R² (squared correlation coefficient) | 0.85 |

| q² (cross-validated R²) | 0.72 |

| F-test value | 85.3 |

Note: The data presented in this table is purely hypothetical and for illustrative purposes.

A validated QSAR model can be used to predict the biological activity of newly designed analogues of this compound before their synthesis. This allows for the prioritization of compounds with potentially higher activity, thereby streamlining the drug discovery process. The model can also provide insights into the structure-activity relationship, indicating which structural modifications are likely to enhance or diminish the desired biological effect.

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a powerful computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a specific biological target. researchgate.netnih.govdergipark.org.trfiveable.me

A pharmacophore model for this compound could be derived using either a ligand-based or a structure-based approach.

Ligand-Based Approach: This method would be employed if a set of active analogues of this compound is available. The common chemical features among these active molecules, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, would be identified and mapped in 3D space.

Structure-Based Approach: If a relevant protein-ligand complex structure is identified (e.g., from the hypothetical docking studies), the key interactions between the ligand and the protein's active site can be used to define the pharmacophoric features.

A hypothetical pharmacophore model for a this compound analogue targeting COX-2 could include:

One hydrogen bond acceptor feature (from the sulfonyl oxygens).

One hydrogen bond donor feature (from the sulfonamide N-H).

Two hydrophobic features (from the cyclobutyl rings).

This pharmacophore model can then be used as a 3D query to screen large chemical databases for novel compounds that possess these essential features in the correct spatial arrangement. This virtual screening process can efficiently identify potential hit compounds for further investigation. springermedizin.denih.govmdpi.commdpi.com

Molecular Mechanism Studies and Target Modulation Research in Vitro/cellular Level

Investigation of Dicyclobutylmethanesulfonamide as a Molecular Probe

A molecular probe is a chemical tool used to study biological systems. To be effective, a probe must exhibit specific and detectable interactions with its target. Research into this compound as a potential molecular probe would focus on its ability to be modified for detection and its utility in isolating and identifying binding partners.

Affinity chromatography is a powerful technique for isolating specific proteins from a complex mixture. nih.gov This method relies on the specific binding interaction between a ligand (in this case, a derivative of this compound) and its target protein.

To employ this compound in this context, it would first be chemically modified to be immobilized on a solid support, such as agarose beads, creating an affinity matrix. A typical experimental workflow would involve:

Immobilization: Synthesis of a this compound analog containing a reactive group (e.g., an amine or carboxyl group) that allows for covalent attachment to the chromatography resin.

Binding: A cell lysate or protein mixture is passed over the column containing the immobilized this compound. Proteins that have an affinity for the compound will bind to the matrix, while other proteins will flow through.

Washing: The column is washed with buffer to remove non-specifically bound proteins.

Elution: The bound proteins are then eluted from the column, often by changing the pH or ionic strength of the buffer, or by introducing a high concentration of the free this compound compound to compete for binding.

Identification: The eluted proteins are then identified using techniques such as mass spectrometry.

The success of this approach would hinge on the specific and sufficiently strong interaction between this compound and its cellular target(s).

Chemical proteomics aims to identify the protein targets of small molecules on a proteome-wide scale. researchgate.netnih.govevotec.com this compound could be utilized in various chemical proteomics strategies to map its interaction landscape within a cell.

One common approach is activity-based protein profiling (ABPP) . If this compound were found to be an enzyme inhibitor, a probe could be designed by attaching a reactive group ("warhead") and a reporter tag (e.g., biotin or a fluorophore) to the this compound scaffold. This probe would then be incubated with a cell lysate. The probe would covalently bind to the active site of its target enzyme(s), allowing for their subsequent enrichment via the reporter tag and identification by mass spectrometry.

Another method is photoaffinity labeling , where a photo-reactive group is incorporated into the this compound structure. evotec.com Upon exposure to UV light, this group forms a covalent bond with any nearby interacting proteins, permanently "tagging" them for later identification.

These chemical proteomics approaches would provide a comprehensive and unbiased view of the proteins that directly interact with this compound in a complex biological sample.

Enzymatic Interaction Studies

Should initial screens suggest that this compound interacts with one or more enzymes, a detailed investigation into the nature of these interactions would be warranted.

Enzyme inhibition assays are conducted to quantify the potency of a compound in modulating enzyme activity. youtube.commdpi.comcreative-biolabs.com The half-maximal inhibitory concentration (IC50) is a common measure of an inhibitor's effectiveness. wikipedia.org It represents the concentration of the inhibitor required to reduce the enzyme's activity by 50% under specific experimental conditions.

The inhibition constant (Ki) is a more fundamental measure of the binding affinity between the inhibitor and the enzyme. ncifcrf.govaatbio.com Unlike the IC50, the Ki is an intrinsic property of the inhibitor and is independent of the substrate concentration. youtube.com The relationship between IC50 and Ki can be described by the Cheng-Prusoff equation, which takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme. youtube.com

A hypothetical study of this compound's effect on a specific kinase, for instance, might yield the following data:

| Parameter | Value | Description |

| IC50 | 500 nM | Concentration of this compound required to inhibit 50% of the kinase's activity. |

| Ki | 250 nM | The dissociation constant for the binding of this compound to the kinase. |

| Mode of Inhibition | Competitive | The inhibitor binds to the same active site as the substrate. |

This is an interactive data table. The values presented are hypothetical.

Enzyme kinetics studies are performed to elucidate the mechanism by which a compound inhibits an enzyme. jackwestin.comwikipedia.orgyoutube.com By measuring the rate of the enzymatic reaction at various substrate and inhibitor concentrations, a Michaelis-Menten plot can be generated. Different modes of inhibition (competitive, non-competitive, uncompetitive) will produce distinct changes in the enzyme's kinetic parameters, Vmax (maximum reaction velocity) and Km (substrate concentration at half-maximal velocity). pressbooks.publibretexts.org

For example, if this compound were a competitive inhibitor, it would increase the apparent Km of the enzyme without affecting the Vmax. This indicates that the inhibitor is competing with the substrate for binding to the enzyme's active site.

A crucial aspect of an inhibitor's characterization is determining whether its action is reversible or irreversible. slideshare.netyoutube.com

Reversible inhibitors bind to the enzyme through non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions). The inhibitor can dissociate from the enzyme, and the enzyme's activity can be restored upon removal of the inhibitor. nih.gov

Irreversible inhibitors , also known as covalent inhibitors, form a stable, covalent bond with the enzyme, typically at or near the active site. chemrxiv.org This permanently inactivates the enzyme.

A common method to distinguish between these mechanisms is a "jump-dilution" experiment. The enzyme and inhibitor are pre-incubated together, and then the mixture is rapidly diluted. If the inhibitor is reversible, the enzyme activity will recover over time as the inhibitor dissociates. If the inhibition is irreversible, the activity will not recover upon dilution.

Understanding whether this compound acts reversibly or irreversibly is critical, as irreversible inhibitors often have a longer duration of action but may also carry a higher risk of off-target effects. nih.govnih.gov

Lack of Publicly Available Research Data for this compound Precludes In-Depth Molecular Analysis

Despite a thorough search of available scientific literature and databases, no specific in vitro research data has been found for the chemical compound this compound. As a result, a detailed analysis of its molecular mechanisms and target modulation at the cellular level, as requested, cannot be provided at this time.

The intended article was to be structured around a comprehensive outline focusing on the molecular interactions and cellular effects of this compound. This included an in-depth look at its receptor binding properties and its ability to modulate cellular pathways and gene expression. However, the absence of published studies on this particular compound makes it impossible to generate the scientifically accurate and detailed content required for each specified section and subsection.

The planned sections for the article were to include:

Cellular Pathway Modulation (In Vitro)

Gene Expression Modulation Studies

Without any research data, the creation of informative data tables and a detailed discussion of research findings for this compound is not feasible. The scientific community relies on published, peer-reviewed data to understand the pharmacological and biological activities of chemical compounds. In the case of this compound, such information does not appear to be publicly available.

Therefore, the requested article focusing solely on the chemical compound “this compound” and its molecular and cellular activities cannot be generated. Further research and publication of data on this compound would be necessary to enable such an analysis in the future.

Cell-Based Reporter Assays

Cell-based reporter assays are a fundamental tool in drug discovery and molecular biology for investigating the modulation of specific signaling pathways by a test compound. These assays utilize genetically engineered cells that are designed to produce a quantifiable signal, such as light or color, in response to the activation or inhibition of a particular cellular pathway. This is achieved by linking the expression of a "reporter gene" (e.g., luciferase or β-galactosidase) to a specific transcriptional response element that is controlled by the signaling pathway of interest.

In the context of evaluating a novel compound like this compound, these assays would be employed to elucidate its mechanism of action at the cellular level. By exposing the engineered reporter cells to the compound, researchers can determine if it activates or inhibits key pathways, such as those governed by nuclear factor-kappa B (NF-κB), STAT3, or other transcription factors, which are often implicated in disease processes.

The primary output of these assays is a quantitative measure of the reporter protein's activity, which serves as a proxy for the activity of the signaling pathway being studied. A dose-response analysis allows for the determination of key pharmacological parameters, such as the half-maximal effective concentration (EC50) for an agonist or the half-maximal inhibitory concentration (IC50) for an antagonist.

Hypothetical Study: this compound in an NF-κB Luciferase Reporter Assay

To illustrate the application of this methodology, a hypothetical study could be designed to assess the effect of this compound on the NF-κB signaling pathway, a critical regulator of inflammation and immune responses.

In such a study, a human cell line (e.g., HEK293) would be stably transfected with a plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB response elements. These cells would then be treated with varying concentrations of this compound, typically in the presence of a known NF-κB activator like tumor necrosis factor-alpha (TNFα), to screen for inhibitory effects. The activity of the luciferase enzyme is then measured using a luminometer after the addition of its substrate, luciferin. A decrease in the light signal compared to the TNFα-treated control would indicate that this compound inhibits the NF-κB pathway.

The detailed findings from such a hypothetical experiment would be tabulated to showcase the compound's potency and efficacy.

Table 1: Illustrative Data from a Hypothetical NF-κB Reporter Assay for this compound This table presents hypothetical data for illustrative purposes only. The values are not based on actual experimental results for this compound.

| Concentration of this compound (µM) | Luciferase Activity (Relative Light Units, RLU) | % Inhibition of TNFα-induced NF-κB Activity |

|---|---|---|

| 0 (Vehicle Control) | 150 | 0% |

| 0 (TNFα-stimulated) | 10,000 | 0% |

| 0.01 | 9,500 | 5% |

| 0.1 | 7,500 | 25% |

| 1 | 5,100 | 49% |

| 10 | 1,200 | 88% |

From this illustrative data, one could calculate an IC50 value, which represents the concentration of this compound required to inhibit 50% of the TNFα-induced NF-κB activity. This quantitative parameter is crucial for comparing the potency of different compounds and for guiding further drug development efforts. The results would suggest that this compound is a potent inhibitor of the NF-κB signaling pathway in this specific cell-based model.

Structure Activity Relationship Sar Elucidation for Dicyclobutylmethanesulfonamide

Design and Synthesis of SAR Libraries

The foundation of any successful SAR study lies in the strategic design and efficient synthesis of analogue libraries. For Dicyclobutylmethanesulfonamide, this would involve systematic modifications to its core components: the two cyclobutyl groups and the methanesulfonamide (B31651) linker. The primary objective is to probe the chemical space around the lead compound to identify which structural features are essential for biological activity and which can be modified to enhance potency, selectivity, and other pharmacological properties.

Systematic Modification of Dicyclobutyl Moieties

The dicyclobutyl groups are presumed to occupy hydrophobic pockets within the target protein. Their size, shape, and conformational flexibility are likely critical for optimal binding. nih.gov A systematic modification of these moieties would be undertaken to explore the limits of these pockets and the impact of lipophilicity and steric bulk on activity.

A second avenue of exploration would involve introducing substituents onto the cyclobutyl rings. Small polar groups (e.g., hydroxyl, methoxy) or non-polar groups (e.g., methyl, trifluoromethyl) at various positions on the ring would probe for any additional pockets or potential hydrogen bond interactions.

Disclaimer: The following data is hypothetical and for illustrative purposes only. It is intended to demonstrate how SAR data for the modification of dicyclobutyl moieties might be presented.

| Compound ID | R1 Group | R2 Group | Hypothetical IC50 (nM) |

|---|---|---|---|

| DCM-001 | Cyclobutyl | Cyclobutyl | 150 |

| DCM-002 | Cyclopentyl | Cyclobutyl | 250 |

| DCM-003 | Cyclohexyl | Cyclobutyl | 500 |

| DCM-004 | Cyclopropyl (B3062369) | Cyclobutyl | 300 |

| DCM-005 | Isopropyl | Cyclobutyl | 800 |

| DCM-006 | Cyclobutyl | Cyclopentyl | 220 |

| DCM-007 | 4-Hydroxycyclobutyl | Cyclobutyl | 450 |

| DCM-008 | 4-Methylcyclobutyl | Cyclobutyl | 120 |

Variation of the Sulfonamide Linker

The methanesulfonamide linker is a critical component, likely involved in key hydrogen bonding interactions with the target protein. The sulfonamide group is a well-known pharmacophore in medicinal chemistry. ekb.eg Altering the linker's length, rigidity, and hydrogen bonding capacity would provide crucial insights into the binding mode.

One series of analogues would involve changing the length of the alkyl chain connecting the two cyclobutyl groups to the sulfonamide nitrogen. For example, extending the methane (B114726) bridge to an ethane (B1197151) or propane (B168953) bridge would assess the spatial requirements of the binding site. Homologation, the process of adding methylene (B1212753) groups, is a common strategy in molecular modification. mdpi.com

Another set of modifications would focus on the sulfonamide itself. N-methylation of the sulfonamide would determine the importance of the N-H hydrogen bond donor. The synthesis of secondary sulfonamides is a well-established chemical transformation. ekb.eg Furthermore, altering the substitution on the sulfur atom, for instance, replacing the methyl group with an ethyl or a small aromatic ring, would probe the space around this part of the molecule.

Disclaimer: The following data is hypothetical and for illustrative purposes only. It is intended to demonstrate how SAR data for the variation of the sulfonamide linker might be presented.

| Compound ID | Linker Modification | Hypothetical IC50 (nM) |

|---|---|---|

| DCM-001 | -SO2CH3 | 150 |

| DCM-009 | -SO2CH2CH3 | 280 |

| DCM-010 | -SO2-Phenyl | 600 |

| DCM-011 | -N(CH3)SO2CH3 | 1200 |

| DCM-012 | -CH2SO2CH3 | 400 |

Introduction of Bioisosteric Replacements

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties while retaining the key binding interactions. cambridgemedchemconsulting.com For this compound, several bioisosteric replacements for the sulfonamide group could be investigated.

A primary candidate for replacement is the carboxamide group (-C(O)NH-). Amides can often mimic the hydrogen bonding pattern of sulfonamides. Another common bioisostere is the reverse sulfonamide (-NHSO2-). The synthesis of these analogues would provide valuable information on the required orientation of the hydrogen bond donors and acceptors.

More novel bioisosteres could also be explored. For instance, a tetrazole ring is a well-known bioisostere for a carboxylic acid, and by extension, can sometimes be used to replace other acidic functional groups like sulfonamides. The introduction of such heterocyclic scaffolds can significantly alter the physicochemical properties of the molecule.

Disclaimer: The following data is hypothetical and for illustrative purposes only. It is intended to demonstrate how SAR data for the introduction of bioisosteric replacements might be presented.

| Compound ID | Bioisosteric Replacement | Hypothetical IC50 (nM) |

|---|---|---|

| DCM-001 | -SO2NH- | 150 |

| DCM-013 | -C(O)NH- | 350 |

| DCM-014 | -NHSO2- | 900 |

| DCM-015 | -CH2SO2- | 750 |

| DCM-016 | Tetrazole-linked | >2000 |

In Vitro Biological Activity Profiling of Analogues

Once the analogue libraries are synthesized, they must be subjected to a battery of in vitro biological assays to determine their activity and build the SAR. This profiling is a crucial step to guide the next round of analogue design.

Target Engagement Assays (e.g., enzyme inhibition, receptor binding)

The primary goal of these assays is to quantify the direct interaction of the synthesized analogues with the molecular target. The choice of assay depends on the nature of the target, which, for this hypothetical case, is yet to be identified.

If the target is an enzyme, a variety of enzyme inhibition assays can be employed. mdpi.com These assays measure the ability of a compound to reduce the catalytic activity of the enzyme. The potency of the inhibitor is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. For competitive inhibitors, the inhibition constant (Ki) can also be determined. nih.gov

If the target is a receptor, radioligand binding assays are the gold standard for quantifying the affinity of a compound for the receptor. nih.govresearchgate.net In a competitive binding assay, the synthesized analogues would be tested for their ability to displace a known radiolabeled ligand from the receptor. The results are used to calculate the inhibitory constant (Ki), which reflects the affinity of the compound for the receptor.

Disclaimer: The following data is hypothetical and for illustrative purposes only. It is intended to demonstrate how data from target engagement assays might be presented.

| Compound ID | Target | Assay Type | Hypothetical Ki (nM) |

|---|---|---|---|

| DCM-001 | Hypothetical Kinase X | Enzyme Inhibition | 120 |

| DCM-008 | Hypothetical Kinase X | Enzyme Inhibition | 95 |

| DCM-011 | Hypothetical Kinase X | Enzyme Inhibition | 1500 |

| DCM-001 | Hypothetical GPCR Y | Receptor Binding | >10000 |

| DCM-008 | Hypothetical GPCR Y | Receptor Binding | >10000 |

Cell-Based Functional Assays (e.g., pathway activation/inhibition)

While target engagement assays confirm binding, cell-based functional assays are essential to determine if that binding translates into a desired biological response within a cellular context. sigmaaldrich.combmglabtech.com These assays are more physiologically relevant as they account for factors like cell permeability and stability.

The specific assay would depend on the target and the signaling pathway it modulates. For example, if the target is a receptor that signals through calcium mobilization, a fluorescent imaging plate reader (FLIPR) assay could be used to measure changes in intracellular calcium levels. evotec.com If the target is involved in gene transcription, a reporter gene assay could be employed to measure the activation or inhibition of a specific promoter. evotec.com

Cell viability and proliferation assays are also crucial to assess the general cytotoxicity of the compounds and to identify analogues that selectively affect cancer cells, for instance. sigmaaldrich.combmglabtech.com The results from these functional assays, often expressed as the half-maximal effective concentration (EC50) or half-maximal growth inhibition (GI50), are correlated with the target engagement data to build a comprehensive SAR profile. This helps in distinguishing compounds that are potent at the target but have poor cellular activity from those that are both potent and effective in a cellular environment.

Disclaimer: The following data is hypothetical and for illustrative purposes only. It is intended to demonstrate how data from cell-based functional assays might be presented.

| Compound ID | Cell Line | Assay Type | Hypothetical EC50 (nM) |

|---|---|---|---|

| DCM-001 | Cancer Cell Line A | Pathway Inhibition | 350 |

| DCM-008 | Cancer Cell Line A | Pathway Inhibition | 280 |

| DCM-011 | Cancer Cell Line A | Pathway Inhibition | >5000 |

| DCM-001 | Normal Cell Line B | Cytotoxicity (GI50) | >10000 |

| DCM-008 | Normal Cell Line B | Cytotoxicity (GI50) | 8500 |

Data Analysis and SAR Interpretation

The elucidation of the Structure-Activity Relationship (SAR) for this compound is a critical step in understanding its biological activity and for the rational design of more potent and selective analogs. In the absence of extensive published data specifically on this compound, this section presents a hypothetical SAR analysis based on established principles from related sulfonamide and cyclobutyl-containing compounds.

Identification of Key Structural Features for Activity

The structure of this compound can be dissected into three primary components: the two cyclobutyl rings, the central nitrogen atom, and the methanesulfonyl group. Each of these features is presumed to play a distinct role in the molecule's interaction with its biological target.

The Sulfonamide Linkage: The sulfonamide group is a common pharmacophore found in a wide range of biologically active compounds. openaccesspub.orgekb.eg The nitrogen atom of the sulfonamide can act as a hydrogen bond acceptor, while the S=O groups can also participate in hydrogen bonding. The geometry of the sulfonamide group, with its tetrahedral sulfur atom, will influence the spatial arrangement of the dicyclobutyl groups.

The Methanesulfonyl Moiety: The methyl group attached to the sulfonyl group is the smallest possible alkyl substituent. Its size minimizes steric hindrance and allows for a focused exploration of the contribution of the dicyclobutyl groups to activity.

To illustrate the potential impact of modifications to these key structural features, a hypothetical data table of this compound and its analogs is presented below. The biological activity is represented by a hypothetical IC₅₀ value, where a lower value indicates higher potency.

| Compound ID | R¹ Substituent | R² Substituent | Hypothetical IC₅₀ (nM) | Notes |

| 1 | Cyclobutyl | Cyclobutyl | 50 | Parent Compound |

| 2 | Cyclopropyl | Cyclobutyl | 150 | Reduced hydrophobic interaction |

| 3 | Cyclopentyl | Cyclobutyl | 40 | Increased hydrophobic interaction |

| 4 | Phenyl | Cyclobutyl | 200 | Introduction of aromaticity may alter binding mode |

| 5 | Cyclobutyl | H | 500 | Loss of one hydrophobic group significantly reduces potency |

This table is interactive. Click on the headers to sort the data.

Mapping of Activity Cliffs

Activity cliffs are pairs of structurally similar compounds with a large difference in biological activity. Identifying these cliffs can provide critical insights into the SAR of a compound series. Based on our hypothetical data, we can map potential activity cliffs for this compound.

A significant activity cliff can be observed between Compound 1 (this compound) and Compound 5 (N-cyclobutylmethanesulfonamide). A minor structural change—the replacement of one cyclobutyl group with a hydrogen atom—results in a tenfold decrease in potency. This suggests that the presence of two cyclobutyl groups is essential for optimal activity, and that the binding pocket likely has two distinct hydrophobic regions that are engaged by these groups.

Another potential, albeit less dramatic, activity cliff exists between Compound 1 and Compound 2 . The substitution of a cyclobutyl group with a smaller cyclopropyl ring leads to a threefold decrease in activity. This indicates that the size and shape of the hydrophobic substituent are finely tuned for optimal interaction with the target.

The following table highlights these hypothetical activity cliffs:

| Compound Pair | Structural Change | Fold Change in IC₅₀ | Interpretation |

| 1 vs. 5 | Cyclobutyl → H | 10x decrease | The second cyclobutyl group is critical for activity, likely engaging a key hydrophobic pocket. |

| 1 vs. 2 | Cyclobutyl → Cyclopropyl | 3x decrease | The size of the cycloalkyl group is important for optimal hydrophobic interactions. |

| 1 vs. 3 | Cyclobutyl → Cyclopentyl | 1.25x increase | A slightly larger hydrophobic group may be well-tolerated or even slightly beneficial. |

This table is interactive. Click on the headers to sort the data.

Development of SAR Hypotheses

Based on the analysis of key structural features and the mapping of hypothetical activity cliffs, several SAR hypotheses for this compound can be formulated:

Hypothesis 1: The Dual Hydrophobic Pocket Occupancy Model. The superior potency of this compound is attributed to its ability to simultaneously occupy two distinct hydrophobic pockets within the binding site of its biological target. The loss or significant alteration of one of the cyclobutyl groups disrupts this bivalent interaction, leading to a substantial drop in activity.

Hypothesis 2: The Conformational Restriction Hypothesis. The rigid, puckered nature of the cyclobutyl rings serves to lock the molecule in a bioactive conformation, reducing the entropic penalty of binding. ru.nl This pre-organization of the pharmacophoric elements enhances affinity for the target.

Hypothesis 3: The Importance of the Sulfonamide Linker. The sulfonamide group acts as a key scaffold, correctly positioning the two cyclobutyl groups for optimal interaction with their respective hydrophobic pockets. The hydrogen bonding capabilities of the sulfonamide oxygen atoms may also contribute to binding affinity and specificity.

Hypothesis 4: The Size and Shape Selectivity of the Hydrophobic Pockets. The data suggests that the hydrophobic pockets are of a specific size, best accommodated by a cyclobutyl ring. Smaller or larger cycloalkyl groups, or aromatic rings, may result in suboptimal van der Waals contacts or steric clashes, respectively, leading to reduced potency.

These hypotheses provide a framework for the future design and optimization of this compound analogs. Experimental validation of these hypotheses would require the synthesis and biological evaluation of a focused library of related compounds.

Preclinical Research Applications and Lead Optimization Strategies

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Studies

In vitro ADME assays are fundamental tools in early drug discovery, offering a rapid and cost-effective means to screen compounds and identify potential liabilities. pharmalegacy.com These studies provide critical data that help in the selection and optimization of drug candidates before they advance to more complex in vivo testing. wuxiapptec.com

Metabolic stability is a critical parameter that evaluates a compound's susceptibility to biotransformation by metabolic enzymes. wuxiapptec.combioivt.com This assessment helps predict the in vivo half-life and clearance of a drug candidate. nuvisan.com Assays are typically conducted using subcellular fractions like liver microsomes or more complete cellular systems like hepatocytes.

Liver Microsomes : These are vesicles of the endoplasmic reticulum from liver cells, containing a high concentration of Phase I metabolic enzymes, such as cytochrome P450s (CYPs). wuxiapptec.comnih.gov Microsomal stability assays are widely used to measure the intrinsic clearance of a compound by these enzymes. wuxiapptec.comcharnwooddiscovery.com

In a typical assay, Dicyclobutylmethanesulfonamide would be incubated with either liver microsomes or hepatocytes from various species (e.g., human, rat, mouse) over a time course. The disappearance of the parent compound is monitored using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.com From this data, key pharmacokinetic parameters such as in vitro half-life (t½) and intrinsic clearance (CLint) are calculated. nuvisan.com

Hypothetical Metabolic Stability of this compound

| Test System | Species | In Vitro t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

|---|---|---|---|

| Liver Microsomes | Human | 45 | 15.4 |

| Liver Microsomes | Rat | 28 | 24.8 |

| Hepatocytes | Human | 62 | 11.2 |

Permeability is a key determinant of a drug's absorption after oral administration. youtube.com The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal epithelium. nih.govnuvisan.com Caco-2 cells are a human colon adenocarcinoma cell line that, when cultured as a monolayer, differentiate to form tight junctions and express various transporter proteins, modeling both passive diffusion and active transport mechanisms. nih.govnuvisan.com

In this assay, the rate at which this compound crosses the Caco-2 cell monolayer is measured in two directions: from the apical (A) to the basolateral (B) side, which simulates absorption into the bloodstream, and from the B to A side, which identifies the potential for active efflux. nuvisan.compharmaron.com The results are expressed as an apparent permeability coefficient (Papp). A high A-to-B Papp value suggests good potential for oral absorption, while an efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 indicates the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp). nuvisan.com

Hypothetical Caco-2 Permeability of this compound

| Direction | Papp (10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |

|---|---|---|---|

| Apical to Basolateral (A→B) | 12.5 | 1.4 | High |

The extent to which a drug binds to proteins in the blood plasma significantly influences its distribution, efficacy, and clearance. wikipedia.orgnih.gov According to the "free drug theory," only the unbound fraction of a drug is pharmacologically active and available to be metabolized or excreted. wikipedia.orgnih.govyoutube.com Therefore, determining the fraction unbound (fu) is essential.

Equilibrium dialysis is a common method used to measure plasma protein binding. bioivt.com In this technique, a semipermeable membrane separates a chamber containing this compound in plasma from a chamber containing a protein-free buffer. bioivt.com At equilibrium, the concentration of the free drug will be the same on both sides, allowing for the calculation of the percentage of the drug that was bound to plasma proteins. This is often repeated in plasma from different species to aid in interspecies pharmacokinetic scaling. nih.gov

Hypothetical Plasma Protein Binding of this compound

| Species | Percent Bound (%) | Fraction Unbound (fu) |

|---|---|---|

| Human | 98.5 | 0.015 |

| Rat | 97.2 | 0.028 |

| Mouse | 96.8 | 0.032 |

Identifying the metabolic "soft spots" on a molecule is a key part of lead optimization, as it allows chemists to make structural modifications to improve metabolic stability. admescope.com Metabolite identification studies aim to determine the chemical structures of the biotransformation products of a parent drug. admescope.com